molecular formula C11H12N2O3S2 B2780523 Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 860651-31-6

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2780523
CAS No.: 860651-31-6
M. Wt: 284.35
InChI Key: JINYAOZHZZXFLY-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring system. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities

Preparation Methods

The synthesis of Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate can be achieved through several routes. One common method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) . Another approach is the condensation of thioformamide with bromoacetopropanol or with y,y-dichloro-y,ydiacetodipropyl ether . These methods provide efficient pathways to obtain the desired compound with high yields.

Chemical Reactions Analysis

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. Thiazole derivatives often interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways for this specific compound would require further experimental validation.

Comparison with Similar Compounds

Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Properties

IUPAC Name

ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-3-16-11(15)10-6(2)12-9(18-10)4-8-13-7(14)5-17-8/h5,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYAOZHZZXFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CC2=NC(=CS2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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